2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a chloro group, a nitrophenyl group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable pyrrole precursor under acidic conditions, followed by chlorination and methylation steps. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-chloro-4-{4-aminophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-{4-aminophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
2-chloro-4-{4-nitrophenyl}-1-ethyl-1H-pyrrole-3-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-chloro-4-{4-nitrophenyl}-1-methyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the pyrrole ring can influence its interaction with various targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-chloro-1-methyl-4-(4-nitrophenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-14-6-10(11(7-16)12(14)13)8-2-4-9(5-3-8)15(17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRWWDMBCVCGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1Cl)C=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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